2'-Chloro-3',6',2,2,2-pentafluoroacetophenone
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Overview
Description
2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone is a halogenated aromatic ketone This compound is characterized by the presence of a chloro group and multiple fluoro groups attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the chlorination and fluorination of acetophenone under controlled conditions. The reaction is usually carried out in the presence of catalysts and specific reagents to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The process is optimized to achieve high yields and purity of the final product. Safety measures and environmental considerations are also taken into account during the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The ketone group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction can produce corresponding alcohols or carboxylic acids.
Scientific Research Applications
2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in various chemical interactions, while the ketone group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Similar structure but lacks the chloro group.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains chloro and methoxy groups but different core structure.
2-Chloro-3-fluoropyridine-6-carboxylic acid: Contains chloro and fluoro groups but different functional groups and core structure.
Uniqueness
2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone is unique due to the combination of chloro and multiple fluoro groups on an acetophenone backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H2ClF5O |
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Molecular Weight |
244.54 g/mol |
IUPAC Name |
1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF5O/c9-6-4(11)2-1-3(10)5(6)7(15)8(12,13)14/h1-2H |
InChI Key |
OVZTZVXAFKOKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)Cl)F |
Origin of Product |
United States |
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